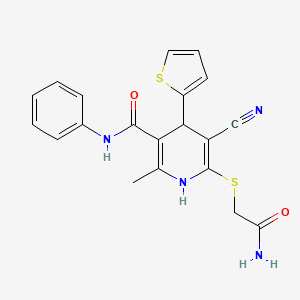
6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine is a chemical compound that belongs to the class of dihydropyridine derivatives. This compound has been extensively studied for its potential use in scientific research applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of reactive oxygen species (ROS) and nuclear factor-kappa B (NF-κB), which are known to play a crucial role in the development of various diseases.
Biochemical and Physiological Effects:
6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine has been shown to have various biochemical and physiological effects. This compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are known to contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine. One potential future direction is to investigate its potential use in the treatment of cancer. This compound has been shown to have potent anti-cancer properties, making it a promising candidate for further study. Additionally, future studies could investigate the potential use of this compound in the treatment of other diseases such as diabetes and Alzheimer's disease. Finally, future studies could investigate the development of new synthesis methods for this compound to improve its solubility and ease of use in lab experiments.
Conclusion:
6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine is a promising compound for scientific research applications due to its potent antioxidant and anti-inflammatory properties. This compound has been extensively studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. While there are some limitations to using this compound in lab experiments, there are several future directions for its study that could lead to the development of new treatments for these diseases.
Métodos De Síntesis
The synthesis of 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine involves the reaction of 2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine-3,5-dicarbonitrile with thiourea in the presence of a base. This reaction results in the formation of the desired compound with high yield and purity.
Aplicaciones Científicas De Investigación
6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine has been extensively studied for its potential use in scientific research applications. This compound has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-12-17(19(26)24-13-6-3-2-4-7-13)18(15-8-5-9-27-15)14(10-21)20(23-12)28-11-16(22)25/h2-9,18,23H,11H2,1H3,(H2,22,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWZHECTNGZIOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CS2)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

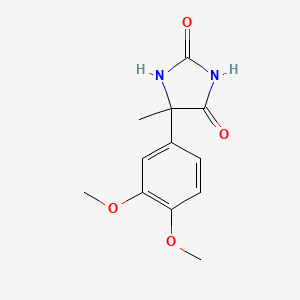
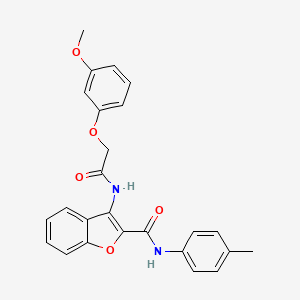
![4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2399480.png)
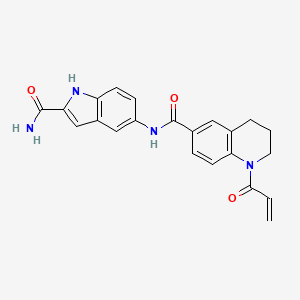
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2399483.png)
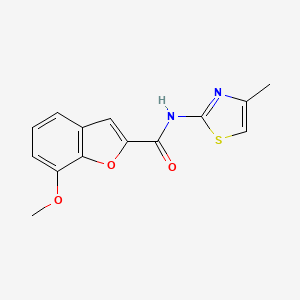
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2399485.png)
![Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2399486.png)
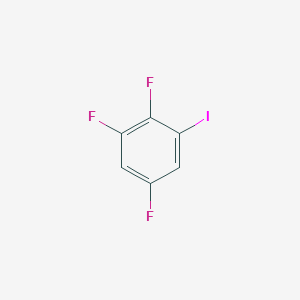
![(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one](/img/structure/B2399489.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2399490.png)
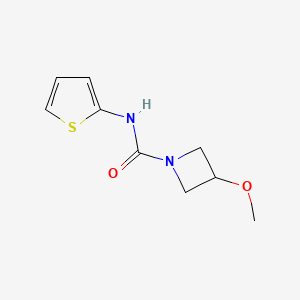
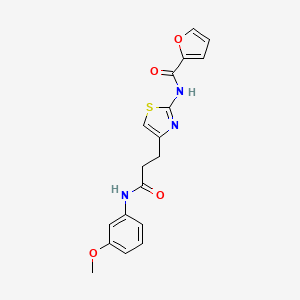
![Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B2399497.png)